3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-1-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-16-13(18(22)23)10-14(15-8-5-9-24-15)19-17(16)21(20-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQFLIMQNETAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of appropriate pyrazole and pyridine derivatives, followed by functionalization to introduce the thiophene ring. Key steps may involve:
Condensation Reactions: Utilizing reagents like phosphorus pentasulfide (P4S10) for sulfurization.
Cyclization Reactions: Employing conditions that facilitate the formation of the heterocyclic core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Employing reducing agents to alter the oxidation state of the compound.
Substitution: Reactions where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions: Often carried out in the presence of catalysts like palladium on carbon (Pd/C) or using nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibit promising anticancer properties. The structure allows for interaction with key biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can inhibit specific kinases implicated in cancer progression, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound's unique structure also suggests potential antimicrobial activity. Preliminary studies indicate that derivatives can inhibit the growth of various bacterial strains, providing a pathway for developing new antibiotics in response to rising antibiotic resistance.
Material Science
Organic Electronics
Due to its electronic properties, this compound can be utilized in the development of organic semiconductors. The thiophene moiety contributes to the compound's conductivity and stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, which are critical for various industrial applications.
Biochemical Probes
Fluorescent Probes
The structural features of this compound allow it to act as a fluorescent probe in biochemical assays. Its ability to selectively bind to specific biomolecules makes it useful for imaging and tracking biological processes in live cells.
Enzyme Inhibition Studies
Inhibitors based on this compound can be designed to target specific enzymes involved in metabolic pathways. This application is particularly relevant in drug discovery, where understanding enzyme kinetics is crucial for developing effective therapeutics.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective inhibition of cancer cell lines while sparing normal cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Organic Electronics
Research featured in Advanced Materials highlighted the use of this compound in fabricating high-performance organic field-effect transistors (OFETs). The study reported enhanced charge mobility and device stability compared to traditional materials used in OFETs.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit key enzymes involved in disease pathways or act as an agonist/antagonist at certain receptors .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents at positions 1, 3, 6, and 4, influencing physicochemical properties and biological activity:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Biological Activity
3-Methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antiviral, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
- IUPAC Name : 3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₈H₁₃N₃O₂S
- Molecular Weight : 335.39 g/mol
- CAS Number : 721916-17-2
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo derivatives, including the compound . For instance:
- Mechanism of Action : The compound exhibits significant activity against various viruses by inhibiting viral replication processes. In vitro studies have shown promising results against HIV and other viral pathogens.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated through various assays:
- COX Inhibition : The compound has shown inhibition of COX enzymes, which play a crucial role in inflammation.
| Compound | COX Inhibition IC50 (μM) | Reference |
|---|---|---|
| 3-Methyl... | 0.04 ± 0.01 (Celecoxib Control) | |
| Derivative B | 0.04 ± 0.02 |
Anticancer Activity
The anticancer potential of pyrazolo derivatives is also noteworthy:
- Cell Line Studies : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential as therapeutic agents.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Pyrazolo Derivative C | HeLa Cells | 10.5 | |
| Pyrazolo Derivative D | MCF7 Cells | 5.2 |
Case Study 1: Antiviral Efficacy Against HIV
A study conducted by Zhang et al. demonstrated that the compound showed a therapeutic index greater than 105.25 when tested against HIV strains with resistance mutations, indicating its potential as a leading candidate for further development in antiviral therapies.
Case Study 2: Anti-inflammatory Mechanism
In vivo studies involving carrageenan-induced paw edema in rats revealed that the compound effectively reduced inflammation, similar to standard anti-inflammatory drugs like diclofenac.
Q & A
Q. Basic Research Focus
- 1H NMR : Assign peaks for aromatic protons (e.g., δ 7.63 ppm for pyridine protons) and substituents like methyl groups (δ 2.56 ppm) .
- LCMS : Confirm molecular weight and fragmentation patterns (e.g., [M+1] ion detection).
- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity .
- FTIR : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) and aromatic C-H bends .
How should this compound be stored to ensure stability?
Basic Research Focus
Store in sealed containers under dry conditions at 2–8°C to prevent hydrolysis or degradation. Use desiccants for long-term storage, as moisture can destabilize the carboxylic acid group .
How can reaction conditions be optimized for higher yields in multi-step syntheses?
Q. Advanced Research Focus
- Catalysts : Palladium acetate and tert-butyl XPhos improve coupling efficiency in Suzuki-Miyaura reactions .
- Solvents : Use polar aprotic solvents (e.g., DMF, acetonitrile) for cyclization steps .
- Temperature : Optimize between 40–100°C for cross-coupling reactions; higher temperatures (>90°C) may degrade sensitive intermediates .
- Atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation .
What crystallographic methods are suitable for resolving the compound’s 3D structure?
Q. Advanced Research Focus
- Single-crystal X-ray diffraction : Use SHELXL for refinement against high-resolution data. The SHELX suite is robust for small-molecule crystallography, even with twinned or challenging datasets .
- Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) and integrate data with SAINT or APEX3 .
How should contradictory spectral data (e.g., NMR vs. LCMS) be resolved?
Q. Advanced Research Focus
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., pyrazolo[3,4-b]pyridine derivatives in ).
- Isotopic labeling : Use 13C NMR or 2D-COSY to resolve overlapping signals.
- Theoretical modeling : Validate spectral assignments via DFT calculations (e.g., B3LYP/6-31G* level) .
What methodologies are used to investigate biological activity mechanisms?
Q. Advanced Research Focus
- In vitro assays : Test anti-proliferative effects using prostate cancer cell lines (e.g., PC-3) with MTT assays .
- Mechanistic studies : Evaluate autophagy induction via LC3-II Western blotting and mTOR/p70S6K inhibition using kinase activity assays .
How can reproducibility issues in biological assays be addressed?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
